8-Hydroxy-7-iodoquinolinesulphonic acid

Aluminum speciation Spectrophotometric analysis Soil chemistry

Procure 8-Hydroxy-7-iodoquinolinesulphonic acid (Ferron) for direct aqueous-phase metal speciation without solvent extraction. Its 5-sulfonate group confers superior water solubility over oxine, while the 7-iodo substitution enables selective Fe(III) and kinetic Al discrimination. Ideal for labs replacing oxine in green chemistry workflows or requiring orthogonal Fe(II)/Fe(III) analysis with 1,10-phenanthroline. Available as crystalline powder, ready for immediate use at pH 5.2.

Molecular Formula C9H8INO4S
Molecular Weight 353.14 g/mol
CAS No. 30135-95-6
Cat. No. B12659215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-7-iodoquinolinesulphonic acid
CAS30135-95-6
Molecular FormulaC9H8INO4S
Molecular Weight353.14 g/mol
Structural Identifiers
SMILESC1C=CN(C2=C1C=CC(=C2O)I)S(=O)(=O)O
InChIInChI=1S/C9H8INO4S/c10-7-4-3-6-2-1-5-11(16(13,14)15)8(6)9(7)12/h1,3-5,12H,2H2,(H,13,14,15)
InChIKeyPKSDDLOFRMVSMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-7-iodoquinolinesulphonic Acid (CAS 30135-95-6) Product Specifications and Procurement Guide


8-Hydroxy-7-iodoquinolinesulphonic acid (CAS 30135-95-6), also known as Ferron, is an iodinated 8-hydroxyquinoline derivative bearing a sulfonic acid group at the 5-position of the quinoline ring. As a substituted hydroxyquinoline, it functions as a bidentate chelating ligand with strong binding affinity for trivalent metal ions including Fe(III) and Al(III) [1]. The compound is supplied as a yellow-green to pale yellow crystalline powder with a molecular weight of 351.12 g/mol and characteristic decomposition temperature of 260–270°C [2]. Its structural features—the 7-iodo substitution, 8-hydroxy chelating moiety, and 5-sulfonate group—collectively confer water solubility, metal-binding selectivity, and spectrophotometric properties that distinguish it from unsubstituted 8-hydroxyquinoline (oxine) and other hydroxyquinoline analogs [3].

Why 8-Hydroxy-7-iodoquinolinesulphonic Acid Cannot Be Replaced with Generic 8-Hydroxyquinoline Analogs


Substituting Ferron with unsubstituted 8-hydroxyquinoline (oxine) or alternative hydroxyquinoline derivatives in analytical and industrial applications introduces significant performance degradation due to structural modifications that alter solubility, metal-binding kinetics, and spectral properties. While oxine forms stable metal complexes, its poor aqueous solubility (0.56 g/L at 25°C) necessitates organic solvent extraction in analytical workflows, introducing solvent compatibility constraints and operational complexity [1]. Ferron's 5-sulfonate group confers markedly enhanced water solubility, enabling direct aqueous-phase metal determinations without solvent extraction steps [1]. Furthermore, the 7-iodo substitution modifies the electronic environment of the chelating site, shifting complex absorption maxima and altering reaction kinetics with specific metal ions—differences that directly impact detection sensitivity, speciation capability, and method robustness [2]. These structural distinctions preclude direct substitution without method revalidation and performance compromise.

8-Hydroxy-7-iodoquinolinesulphonic Acid: Quantitative Comparative Performance Data for Procurement Decisions


Al-Ferron Molar Absorptivity Compared with Hydroxylamine-Modified Ferron Reagent

In aluminum determination, standard Ferron reagent yields an Al-ferron complex with absorption maximum at 366 nm and molar absorptivity of 7,940 M⁻¹ cm⁻¹. In contrast, a hydroxylamine-modified Ferron reagent produces an absorption maximum at 362 nm with enhanced molar absorptivity of 10,500 M⁻¹ cm⁻¹, representing a 32% increase in sensitivity [1]. This quantification demonstrates that Ferron's analytical performance is tunable via reagent modification, offering a sensitivity enhancement pathway not available with structurally simpler analogs like 8-hydroxyquinoline. The standard Ferron reagent provides immediate usability without aging, whereas the hydroxylamine-modified formulation requires 5-day aging before use [1].

Aluminum speciation Spectrophotometric analysis Soil chemistry

Mononuclear Aluminum Fraction Estimation: Ferron vs. Aluminon vs. 8-Hydroxyquinoline

In a comparative evaluation of three spectrophotometric methods for differentiating mononuclear and polynuclear hydroxy-aluminum complexes, the estimated mononuclear fraction (fₘ) followed distinct orders depending on solution basicity. At low basicities, the order was 8-hydroxyquinoline > Ferron > Aluminon. At a basicity of 2.25 (OH/Al ratio), the order reversed to Aluminon ≥ 8-hydroxyquinoline > Ferron [1]. The reaction of 8-hydroxyquinoline with mononuclear Al was essentially instantaneous, forcing reliance on an arbitrary cutoff, whereas Ferron exhibited a moderate reaction rate that enabled kinetic discrimination between Al species without arbitrary thresholds [1]. Additionally, Ferron was deemed the preferred method based on its simplicity, level of precision, and moderate reaction rate with Al [1].

Aluminum phytotoxicity Metal speciation Kinetic analysis

Differentiated Fe(II)/Fe(III) Speciation: Ferron–1,10-Phenanthroline Orthogonal Selectivity

Ferron exhibits orthogonal selectivity in iron speciation workflows, forming complexes selectively with Fe(III) while 1,10-phenanthroline complexes Fe(II) [1]. In a solid-phase extraction method using flame atomic absorption spectrometry, the Fe(III)-Ferron complex is retained on an anion-exchange phase while the Fe(II)-phenanthroline complex is retained on a non-polar RP-18 phase, enabling mutually exclusive separation and independent quantification of both oxidation states [1]. The method was validated against adsorptive stripping voltammetry as a reference method and successfully applied to iron species analysis in wine samples [1]. This dual-reagent approach cannot be replicated using generic 8-hydroxyquinoline, which complexes both Fe(II) and Fe(III) indiscriminately.

Iron speciation Water analysis Wine chemistry

Aqueous Solubility Advantage: Ferron vs. Oxine (8-Hydroxyquinoline)

Ferron demonstrates substantially greater water solubility than oxine (8-hydroxyquinoline) while retaining practically equivalent metal-complexing capability [1]. This solubility enhancement is directly attributable to the 5-sulfonate substituent, which is absent in oxine. Oxine requires organic solvent extraction for most analytical applications due to its poor aqueous solubility (approximately 0.56 g/L at 25°C), introducing solvent handling, disposal, and method complexity considerations. Ferron's acid dissociation constants have been determined as Kₐ₂ = 3.7×10⁻³ (pKₐ₂ = 2.43) and Kₐ₃ = 8.3×10⁻⁸ (pKₐ₃ = 7.08), enabling predictable speciation across pH ranges [1].

Chelating ligand Aqueous analysis Electroanalytical chemistry

Fe(III)-Ferron Complex Stability Constant in Complexometric Titration

The Fe(III)-Ferron complex exhibits a stability constant of 3×10²⁷, determined spectrophotometrically in aqueous solution at pH 2.3–2.8, with a 1:3 Fe(III):Ferron stoichiometry [1]. In complexometric titration of Fe(III) with EDTA at pH 2.5, Ferron functions as a visual indicator, with endpoint transition from green to yellow [1]. Photometric titration at 610 nm enables detection of 1–20 mg Fe(III) in 50 mL (20–400 ppm) [1]. While this stability constant is high, it is noted that the Fe(III)-EDTA complex exhibits a significantly higher stability constant (log K = 25.1; K ≈ 1.3×10²⁵), enabling EDTA to displace Ferron from Fe(III) at the titration endpoint. This places Ferron in the appropriate thermodynamic window for indicator applications—stable enough to form a detectable complex before the endpoint, yet labile enough to be displaced by EDTA at equivalence.

Complexometric titration Iron determination EDTA titration

8-Hydroxy-7-iodoquinolinesulphonic Acid: Recommended Application Scenarios for Industrial and Research Procurement


Differentiated Fe(II)/Fe(III) Speciation in Beverage and Environmental Water Analysis

Laboratories requiring separate quantification of labile Fe(II) and Fe(III) species should procure Ferron for use in orthogonal speciation workflows. As demonstrated by Tawali and Schwedt, Ferron complexes Fe(III) selectively while 1,10-phenanthroline complexes Fe(II), enabling mutually exclusive separation via solid-phase extraction with anion-exchange (Fe(III)-Ferron) and RP-18 (Fe(II)-phenanthroline) phases [1]. The method was validated against adsorptive stripping voltammetry and successfully applied to wine samples [1]. This scenario is applicable to water quality monitoring, beverage analysis, and environmental iron speciation studies where oxidation state discrimination is analytically required.

Aluminum Speciation for Soil Phytotoxicity and Environmental Toxicology Studies

Researchers investigating aluminum phytotoxicity in acidic soils should select Ferron over Aluminon or 8-hydroxyquinoline for differentiating mononuclear from polynuclear Al species. Parker et al. demonstrated that Ferron exhibits a moderate reaction rate that enables kinetic discrimination of Al species without requiring an arbitrary cutoff, unlike 8-hydroxyquinoline which reacts essentially instantaneously [1]. Ferron was explicitly identified as the preferred method based on its simplicity, level of precision, and moderate reaction rate with Al [1]. The standard Ferron reagent formulation (without hydroxylamine) can be used immediately after preparation at pH 5.2, providing operational convenience [2].

High-Sensitivity Aluminum Determination Using Modified Ferron Reagent

For applications demanding maximum sensitivity in aluminum quantification, procurement teams should consider hydroxylamine-modified Ferron reagent formulations. Hsu and Cao demonstrated that hydroxylamine-modified Ferron yields an Al-complex with molar absorptivity of 10,500 M⁻¹ cm⁻¹ at 362 nm, representing a 32% increase over the 7,940 M⁻¹ cm⁻¹ achieved with standard Ferron at 366 nm [1]. Users should note that modified reagent requires 5-day aging before use, whereas standard Ferron is ready immediately after preparation [1]. This scenario is relevant for trace Al analysis in biological samples, high-purity water monitoring, and industrial quality control applications where enhanced detection sensitivity justifies the aging requirement.

Aqueous-Phase Metal Complexation Without Organic Solvent Extraction

Analytical laboratories seeking to eliminate organic solvent usage from metal chelation workflows should procure Ferron as a direct replacement for oxine (8-hydroxyquinoline). Garay et al. established that Ferron is much more soluble in water than oxine molecules while retaining practically equivalent metal-complexing capability [1]. This enables direct aqueous-phase complexation without the solvent extraction steps mandated by oxine's poor water solubility (0.56 g/L). The sulfonate substituent in Ferron is the structural determinant of this solubility advantage. This scenario applies to laboratories pursuing green chemistry initiatives, reducing hazardous waste streams, or simplifying multi-step analytical protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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